molecular formula C13H21NO B15222588 (R)-1-(2-Ethoxyphenyl)pentan-1-amine

(R)-1-(2-Ethoxyphenyl)pentan-1-amine

Cat. No.: B15222588
M. Wt: 207.31 g/mol
InChI Key: UTFLDMMMFASICV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-Ethoxyphenyl)pentan-1-amine is an organic compound that belongs to the class of amines It features an ethoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethoxyphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzene and pentan-1-amine.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)pentan-1-amine may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The process may also include quality control measures to monitor the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

    Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: The compound might find applications in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethoxyphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methoxyphenyl)pentan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    ®-1-(2-Propoxyphenyl)pentan-1-amine: Contains a propoxy group instead of an ethoxy group.

    ®-1-(2-Butoxyphenyl)pentan-1-amine: Features a butoxy group in place of the ethoxy group.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(2-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m1/s1

InChI Key

UTFLDMMMFASICV-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.